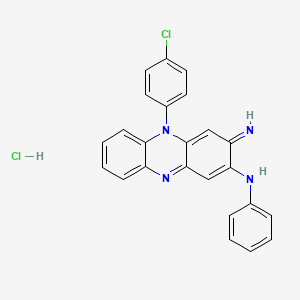
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride is a complex organic compound that belongs to the class of phenazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with phenazine-2,3-diamine under acidic conditions, followed by the introduction of the imino group through a reaction with an appropriate reagent. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various halogenated phenazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
2-Hydroxyphenazine: Another derivative with biological activity.
Uniqueness
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H18Cl2N4 |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-imino-N-phenylphenazin-2-amine;hydrochloride |
InChI |
InChI=1S/C24H17ClN4.ClH/c25-16-10-12-18(13-11-16)29-23-9-5-4-8-20(23)28-22-15-21(19(26)14-24(22)29)27-17-6-2-1-3-7-17;/h1-15,26-27H;1H |
Clé InChI |
AGCRHADWRYNNRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4N(C3=CC2=N)C5=CC=C(C=C5)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)

![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
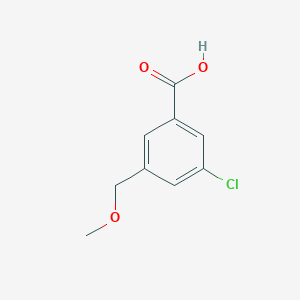
![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
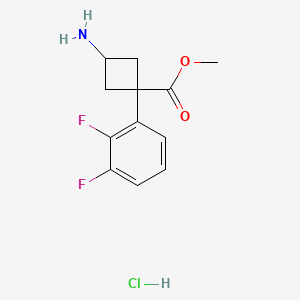
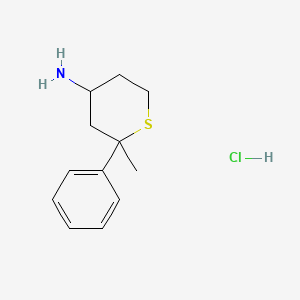
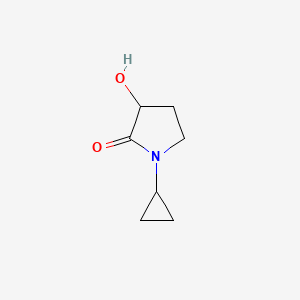
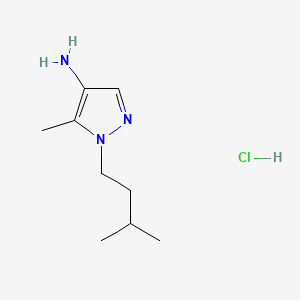
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
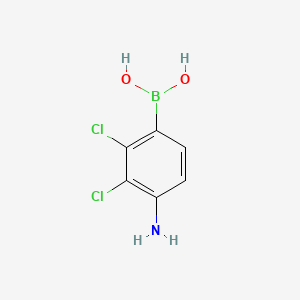
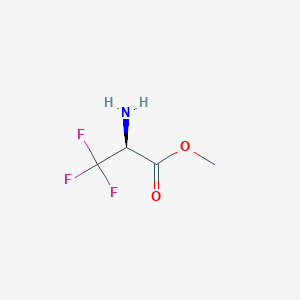
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
